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molecular formula C6H12NNaO2 B8516142 Sodium 6-aminohexanoate CAS No. 7234-49-3

Sodium 6-aminohexanoate

Cat. No. B8516142
M. Wt: 153.15 g/mol
InChI Key: CLUHWBURHNNGPK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US09422398B2

Procedure details

3.84 g (0.005 mole) of bis-hydroxylethyl terephthalate (BHET), 2.32 g (0.015 mole) of dried 6-aminohexanoic acid sodium salt, and 20 ml of ethylene glycol (EG) were put into a reaction bottle. The reaction bottle was heated at 85-90° C. for 14 hours in the presence of nitrogen gas, and then cooled to room temperature and 20 ml of distilled water was added into it. After the solid reactant was dissolved, sulfuric acid aqueous solution (0.1M) was added dropwise slowly into the reaction bottle until the pH value of the solution was 6. Next, after the reaction bottle was set aside at room temperature for 20 hours, a solid precipitate was observed and collected to a glass bottle. Then, the solid precipitate was washed with 3 times weight of distilled water and filtered, and repeated 4 times these washing and filteration steps. Next, the washed solid was dried in an oven at 80° C., obtaining a N,N′-bis(carboxypentyl)terephthalamide (BCTM). The above-mentioned reaction is represented as:
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
2.32 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:15]CCO)(=O)[C:2]1[CH:13]=[CH:12][C:5]([C:6]([O:8]CCO)=O)=[CH:4][CH:3]=1.[Na+].[NH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][C:26]([O-:28])=[O:27].[CH2:29]([OH:32])[CH2:30]O.S(=O)(=O)(O)O.[OH2:38]>>[C:26]([CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][NH:20][C:6](=[O:8])[C:5]1[CH:4]=[CH:3][C:2]([C:1]([NH:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:30][C:29]([OH:32])=[O:38])=[O:15])=[CH:13][CH:12]=1)([OH:28])=[O:27] |f:1.2|

Inputs

Step One
Name
Quantity
3.84 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)OCCO)C=C1)(=O)OCCO
Step Two
Name
Quantity
2.32 g
Type
reactant
Smiles
[Na+].NCCCCCC(=O)[O-]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(CO)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
87.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
DISSOLUTION
Type
DISSOLUTION
Details
After the solid reactant was dissolved
CUSTOM
Type
CUSTOM
Details
collected to a glass bottle
WASH
Type
WASH
Details
Then, the solid precipitate was washed with 3 times weight of distilled water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Next, the washed solid was dried in an oven at 80° C.

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(=O)(O)CCCCCNC(C1=CC=C(C(=O)NCCCCCC(=O)O)C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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